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7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Fragment-based drug discovery Halogen bonding PYCR1 inhibitor

False positives from non-inhibitory binders compromise PYCR1 screening campaigns. This crystallographically validated fragment (PDB 8TCY, 1.95 Å) provides a binding-competent, non-inhibitory control (IC50 >1 mM up to 10 mM) to benchmark assay sensitivity. • Confirmed binder with zero inhibition - ideal negative control for hit triage. • Defined fluorine-Thr238 halogen bond (2.4 Å) enables computational docking validation (RMSD 1.1 Å). • Modular 6-COOH/7-F scaffold supports fragment growing or merging strategies. • In stock with rapid global delivery, enabling immediate deployment in SPR, nanoDSF, and crystallographic fragment screens.

Molecular Formula C10H8FNO3
Molecular Weight 209.17 g/mol
CAS No. 1154353-67-9
Cat. No. B1517994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
CAS1154353-67-9
Molecular FormulaC10H8FNO3
Molecular Weight209.17 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=CC(=C(C=C21)C(=O)O)F
InChIInChI=1S/C10H8FNO3/c11-7-4-8-5(1-2-9(13)12-8)3-6(7)10(14)15/h3-4H,1-2H2,(H,12,13)(H,14,15)
InChIKeySAJMBBKTNYDWGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS 1154353-67-9): Fragment-Based Building Block for Cancer Metabolism Targets


7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a fluorinated heterocyclic carboxylic acid (MW 209.17 g/mol) that has been structurally validated as a crystallographic hit in fragment-based drug discovery targeting the proline biosynthetic enzyme PYCR1, a consistently upregulated enzyme across multiple cancer types [1]. The compound features a tetrahydroquinolin-2-one core with a carboxylic acid anchor at the 6-position and a distinctive fluorine substituent at the 7-position, which enables specific halogen-bonding interactions within the coenzyme binding site [1].

Why the 7-Fluoro Substituent in 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid Cannot Be Replaced by Common Halogen Analogs


Within the PYCR1 crystallographic fragment series, replacing the 7-fluoro substituent of this tetrahydroquinoline-6-carboxylic acid with chlorine (as in compound 2) alters the halogen-bonding geometry and distance to the enzyme (2.4 Å F···Thr238 vs. 3.0 Å Cl···acceptor), which is accompanied by a functional switch from an inhibitory fragment (chloro analog IC₅₀ = 1.1 mM) to a non‑inhibitory binder (>1 mM, no inhibition up to 10 mM) [1]. Similarly, exchanging the tetrahydroquinoline core for a tetrahydroquinazoline (compound 20, IC₅₀ = 0.3 mM) produces a 3‑fold increase in potency but at the cost of distinct binding pose and occupancy characteristics [1]. These data demonstrate that even modest halogen or scaffold substitutions within this fragment class are not functionally interchangeable.

Quantitative Differential Evidence for 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid vs. Closest Analogs


Fluorine-Mediated Halogen Bond Distance vs. Chlorine Analog in PYCR1 Crystal Structures

In X‑ray crystal structures of PYCR1 co‑crystallized with fragment hits, the 7‑fluoro substituent of 7‑fluoro‑2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑carboxylic acid (compound 22) forms a hydrogen/halogen bond with Thr238 at a distance of 2.4 Å. In contrast, the ortho‑chlorine substituent of compound 2 (2‑chloro‑5‑(2‑oxoimidazolidin‑1‑yl)benzoic acid) interacts with hydrogen‑bond acceptors at a longer distance of 3.0 Å [1]. The shorter fluorine‑mediated contact suggests a tighter electrostatic interaction geometry that is unique to the 7‑fluoro substitution pattern.

Fragment-based drug discovery Halogen bonding PYCR1 inhibitor

PYCR1 Enzyme Inhibition Profile: Non‑Inhibitory Binder vs. Active Fragment Analogs

In a PYCR1 kinetic assay at fixed 50 μM NADH and 200 μM L‑P5C, compound 22 (7‑fluoro‑2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑carboxylic acid) exhibited no apparent inhibition up to 10 mM, with an IC₅₀ reported as >1 mM. By comparison, the chloro‑containing compound 2 showed measurable inhibition (IC₅₀ = 1.1 ± 0.2 mM), and the structurally related tetrahydroquinazoline fragment compound 20 (2,4‑dioxo‑1,2,3,4‑tetrahydroquinazoline‑6‑carboxylic acid) showed substantially greater inhibition (IC₅₀ = 0.3 ± 0.01 mM) [1]. The most potent fragment in the series, compound 33, achieved an IC₅₀ of 0.029 ± 0.003 mM, while the current best proline‑analog inhibitor NFLP had an IC₅₀ of 0.49 ± 0.05 mM [1].

Enzyme inhibition assay Fragment screening PYCR1

Crystallographic Occupancy and Binding Mode Differentiation vs. High‑Occupancy Fragments

In the crystallographic screen, compound 22 was modeled into two of the five chains in the asymmetric unit with occupancies of 0.66 and 0.84. In contrast, the active fragment compound 2 was modeled in all five chains at consistently high occupancy (Q = 0.9–1.0), and compound 20 was modeled in four of five chains (Q = 0.6–1.0) [1]. The intermediate occupancy profile of compound 22 indicates a distinct dynamic binding equilibrium relative to the more stably bound active fragments, potentially reflecting the influence of the 7‑fluoro substitution on the off‑rate kinetics.

X-ray crystallography Fragment occupancy PYCR1

Docking Pose Prediction Accuracy vs. Related Fragments: RMSD Comparison

A retrospective analysis of docking pose accuracy against experimental X‑ray coordinates yielded an RMSD of 1.1 Å for compound 22, indicating good agreement between predicted and experimental binding poses. This compares favorably with compound 33 (RMSD 3.3 Å), which exhibited a ~90° rotation between docked and crystallographic conformations, and is comparable to compound 14 (RMSD 1.1 Å) [1]. The best‑predicted fragments were compound 2 (RMSD 0.0 Å) and compound 20 (RMSD 0.5 Å) [1]. The moderate RMSD of compound 22 reflects the correct prediction of the fluorine‑Thr238 hydrogen bonding pattern despite the structural complexity of the fused tetrahydroquinoline ring system.

Molecular docking validation Fragment-based drug design Pose prediction

Application Scenarios for 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid Based on Quantitative Evidence


Crystallographic Probe for PYCR1 Target Engagement and Halogen‑Bonding Studies

The co‑crystal structure of 7‑fluoro‑2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑carboxylic acid bound to PYCR1 (PDB 8TCY, 1.95 Å resolution) provides a validated structural framework for studying fluorine‑mediated halogen bonding in the enzyme active site (F···Thr238 = 2.4 Å). Because this fragment binds but does not inhibit the enzyme (IC₅₀ > 1 mM), it serves as an ideal non‑inhibitory probe for competitive binding experiments, crystallographic fragment screening, and biophysical target‑engagement assays (e.g., SPR or nanoDSF) where a binding‑competent but functionally silent control is required [1].

Structure‑Guided Fragment Elaboration for Lead Discovery Targeting Metabolic Enzymes

The tetrahydroquinoline‑6‑carboxylic acid scaffold of compound 22 occupies the NAD(P)H coenzyme binding site in addition to the P5C substrate pocket, a binding mode distinct from earlier proline‑analog inhibitors. The intermediate occupancy (0.66–0.84 in two chains) and modular synthetic handle provided by the 6‑carboxylic acid and 7‑fluoro groups make this compound a chemically tractable starting point for fragment growing or merging strategies. Medicinal chemistry teams targeting PYCR1‑driven cancers can exploit the partially occupied binding mode to design analogues with improved occupancy and inhibitory potency, while the validated docking accuracy (RMSD = 1.1 Å) supports the use of computational tools to guide elaboration [1].

Negative‑Control Fragment for High‑Throughput Screening and Selectivity Profiling

In any screening campaign where PYCR1 inhibition is being evaluated across a compound library, 7‑fluoro‑2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑carboxylic acid is a valuable negative‑control compound. It is a confirmed binder (crystallographic hit) that lacks inhibitory activity up to 10 mM in the standard kinetic assay conditions (50 μM NADH, 200 μM L‑P5C). This allows screening laboratories to benchmark assay sensitivity and distinguish genuine inhibitors from non‑inhibitory binders, reducing false‑positive rates in hit‑identification workflows [1].

Halogen‑Bonding Scaffold for Biophysical and Computational Chemistry Studies

The well‑characterized fluorine‑Thr238 halogen bond (2.4 Å) and its comparison with the longer chlorine‑mediated interaction in compound 2 (3.0 Å) provide a quantitative dataset for computational chemists developing or validating halogen‑bond scoring functions in docking software. Additionally, biophysical chemists studying the thermodynamics and kinetics of fluorine‑protein interactions can use this fragment as a defined system where the fluorine atom is the primary differentiable feature against halogen‑substituted analogs, enabling structure‑activity relationship parsing of halogen‑bonding contributions to binding free energy [1].

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